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molecular formula C15H10N2O2S B8528614 2-Phenyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid

2-Phenyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid

Cat. No. B8528614
M. Wt: 282.3 g/mol
InChI Key: BPUQPHRZGWSQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08518912B2

Procedure details

This compound was prepared using a method analogous to that of Example 32, step 32.1, 6-chloro-2-phenyl-pyrimidine-4-carboxylic acid replacing intermediate 14.1 and thiophene-3-boronic acid replacing phenylboronic acid. The crude was however crystallized (EtOH/H20 2/1). LC-MS (A): tR=1.03 min; [M+H]+: 283.03.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:5]=[C:4]([C:14]([OH:16])=[O:15])[CH:3]=1.[S:17]1[CH:21]=[CH:20][C:19](B(O)O)=[CH:18]1>>[C:8]1([C:6]2[N:5]=[C:4]([C:14]([OH:16])=[O:15])[CH:3]=[C:2]([C:19]3[CH:20]=[CH:21][S:17][CH:18]=3)[N:7]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC(=N1)C1=CC=CC=C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
The crude was however crystallized (EtOH/H20 2/1)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=NC(=CC(=N1)C(=O)O)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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